molecular formula C11H15BrFNO B13303799 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}-2-methylpropan-1-ol

2-{[(5-Bromo-2-fluorophenyl)methyl]amino}-2-methylpropan-1-ol

Katalognummer: B13303799
Molekulargewicht: 276.14 g/mol
InChI-Schlüssel: RMUOAWXTRUKJPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(5-Bromo-2-fluorophenyl)methyl]amino}-2-methylpropan-1-ol is an organic compound with the molecular formula C11H15BrFNO and a molecular weight of 276.15 g/mol . This compound is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is attached to an amino alcohol structure. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

The synthesis of 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}-2-methylpropan-1-ol involves multiple steps. One common method includes the reaction of 5-bromo-2-fluorobenzylamine with 2-methylpropan-1-ol under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Analyse Chemischer Reaktionen

2-{[(5-Bromo-2-fluorophenyl)methyl]amino}-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

2-{[(5-Bromo-2-fluorophenyl)methyl]amino}-2-methylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}-2-methylpropan-1-ol include:

  • 2-{[(5-Bromo-2-methylphenyl)methyl]amino}-2-methylpropan-1-ol
  • 2-{[(5-Bromo-2-fluorophenyl)chloromethyl]amino}-2-methylpropan-1-ol
  • 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}-2-methylpropan-1-thiol

These compounds share similar structural features but differ in the substituents on the phenyl ring or the amino alcohol structure. The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which can influence its reactivity and biological activity .

Eigenschaften

Molekularformel

C11H15BrFNO

Molekulargewicht

276.14 g/mol

IUPAC-Name

2-[(5-bromo-2-fluorophenyl)methylamino]-2-methylpropan-1-ol

InChI

InChI=1S/C11H15BrFNO/c1-11(2,7-15)14-6-8-5-9(12)3-4-10(8)13/h3-5,14-15H,6-7H2,1-2H3

InChI-Schlüssel

RMUOAWXTRUKJPR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CO)NCC1=C(C=CC(=C1)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.